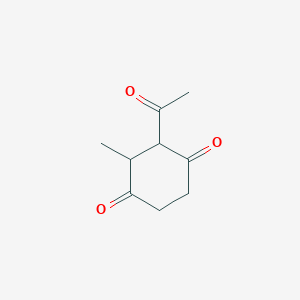

2-Acetyl-3-methylcyclohexane-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

180690-64-6 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-acetyl-3-methylcyclohexane-1,4-dione |

InChI |

InChI=1S/C9H12O3/c1-5-7(11)3-4-8(12)9(5)6(2)10/h5,9H,3-4H2,1-2H3 |

InChI Key |

ZICNNDGYGZBTLO-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)CCC1=O)C(=O)C |

Canonical SMILES |

CC1C(C(=O)CCC1=O)C(=O)C |

Synonyms |

1,4-Cyclohexanedione, 2-acetyl-3-methyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

2-Acetyl-3-methylcyclohexane-1,4-dione physical and chemical properties

Introduction

2-Acetyl-3-methylcyclohexane-1,4-dione belongs to the family of substituted cyclohexanediones, a class of organic compounds that are of significant interest in synthetic organic chemistry and drug discovery. The presence of two carbonyl groups, an acetyl group, and a methyl group on the cyclohexane ring suggests a rich and diverse reactivity profile, making it a potentially valuable building block for the synthesis of more complex molecules. The general structure of related cyclohexanediones is known to be a key pharmacophore in various biologically active compounds.

Predicted Physical and Chemical Properties

The physical and chemical properties of 2-Acetyl-3-methylcyclohexane-1,4-dione are predicted based on data available for analogous compounds such as 2-Acetyl-1,3-cyclohexanedione and 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione.

Table 1: Comparison of Physical and Chemical Properties of Related Cyclohexanedione Derivatives

| Property | 2-Acetyl-1,3-cyclohexanedione | 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1,4-Cyclohexanedione |

| Molecular Formula | C₈H₁₀O₃[1] | C₁₀H₁₄O₃[2] | C₆H₈O₂[3] |

| Molecular Weight | 154.16 g/mol [1] | 182.22 g/mol [2] | 112.13 g/mol [4] |

| Appearance | - | White or colorless to yellow powder[2] | Light yellow to beige crystalline powder or flakes[5] |

| Melting Point | - | - | 77-79 °C[5] |

| Boiling Point | - | - | - |

| Solubility | - | Soluble in organic solvents like methanol and ethanol[2] | Soluble in methanol and ethanol[5] |

| CAS Number | 4056-73-9[1] | 1755-15-3[2] | 637-88-7[5] |

Based on these related structures, 2-Acetyl-3-methylcyclohexane-1,4-dione is expected to be a solid at room temperature with solubility in common organic solvents.

Spectroscopic Data

While specific spectral data for 2-Acetyl-3-methylcyclohexane-1,4-dione is unavailable, the following are expected characteristic signals based on its structure and data from similar compounds:

-

¹H NMR: Peaks corresponding to the acetyl protons (singlet, ~2.1-2.5 ppm), the methyl protons on the ring (doublet, ~1.0-1.3 ppm), the methine proton adjacent to the methyl group (multiplet), and the methylene protons of the cyclohexane ring (multiplets).

-

¹³C NMR: Resonances for the two ketone carbonyl carbons (~190-210 ppm), the acetyl carbonyl carbon (~200-210 ppm), and the various aliphatic carbons of the cyclohexane ring.

-

IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and acetyl groups (typically in the range of 1680-1720 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Chemical Reactivity and Synthesis

The reactivity of 2-Acetyl-3-methylcyclohexane-1,4-dione is dictated by its functional groups. The ketone moieties can undergo nucleophilic addition, condensation, and reduction reactions. The presence of acidic alpha-protons makes it susceptible to enolization and subsequent reactions.

General Synthetic Approach: A plausible synthesis for 2-Acetyl-3-methylcyclohexane-1,4-dione could involve the acylation of a corresponding 3-methylcyclohexane-1,4-dione precursor. General methods for the synthesis of acetylated cyclohexanediones often involve the reaction of a cyclohexanedione with an acetylating agent such as acetic anhydride under controlled conditions[2].

Experimental Protocols

The following provides a generalized experimental workflow for the synthesis and characterization of a compound like 2-Acetyl-3-methylcyclohexane-1,4-dione.

Caption: Generalized workflow for the synthesis and characterization of 2-Acetyl-3-methylcyclohexane-1,4-dione.

Detailed Methodology:

-

Synthesis:

-

To a solution of 3-methylcyclohexane-1,4-dione in a suitable aprotic solvent (e.g., dichloromethane), add an acetylating agent such as acetic anhydride in the presence of a catalyst (e.g., a Lewis acid like aluminum chloride or a strong acid).

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Workup and Extraction:

-

Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-Acetyl-3-methylcyclohexane-1,4-dione.

-

-

Characterization:

-

The structure and purity of the final compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Potential Applications and Biological Relevance

Derivatives of cyclohexanedione are known to exhibit a range of biological activities. For example, some 2-acyl-cyclohexane-1,3-diones have been investigated as herbicides[6]. Additionally, the cyclohexanedione scaffold is present in various natural products and pharmaceuticals. The specific biological role of 2-Acetyl-3-methylcyclohexane-1,4-dione, if any, would require dedicated screening and biological assays. Given its reactive functional groups, it could serve as a versatile intermediate in the synthesis of novel therapeutic agents or agrochemicals.

Conclusion

While direct experimental data for 2-Acetyl-3-methylcyclohexane-1,4-dione is currently unavailable, this technical guide provides a robust framework for understanding its likely physical and chemical properties, a plausible synthetic route, and methods for its characterization. The information presented, based on closely related and well-documented analogues, should serve as a valuable resource for researchers and scientists interested in the synthesis and application of novel cyclohexanedione derivatives. Further experimental investigation is necessary to fully elucidate the specific characteristics and potential of this particular compound.

References

- 1. 2-Acetyl-1,3-cyclohexanedione | C8H10O3 | CID 138104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 [smolecule.com]

- 3. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 4. 1,3-Cyclohexanedione | C6H8O2 | CID 10434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of Cyclohexane-1,4-dione Derivatives: A Look into Structurally Related Compounds

An in-depth analysis of the mechanism of action for 2-Acetyl-3-methylcyclohexane-1,4-dione remains elusive within the current scientific literature. However, an examination of structurally similar cyclohexane-dione derivatives provides valuable insights into their potential biological activities and mechanisms, offering a foundational understanding for researchers, scientists, and drug development professionals.

The Herbicidal Activity of 2-Acyl-Cyclohexane-1,3-dione Congeners

A significant area of research for compounds structurally related to 2-Acetyl-3-methylcyclohexane-1,4-dione is their potent herbicidal activity. These molecules, particularly 2-acyl-cyclohexane-1,3-diones, are known to act as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a critical enzyme in plants, and its inhibition disrupts essential biological pathways.

Mechanism of Action: HPPD Inhibition

The proposed mechanism of action for these herbicidal compounds involves the chelation of the ferrous ion located in the active site of the HPPD enzyme.[2] This interaction effectively blocks the enzyme's normal function. The inhibition of HPPD leads to a depletion of essential molecules, ultimately causing the death of the plant.

Caption: Proposed mechanism of HPPD inhibition by 2-acyl-cyclohexane-1,3-dione derivatives.

Broader Biological Activities of Related Scaffolds

The cyclohexane-dione scaffold is a versatile building block in medicinal chemistry.[2][3] Derivatives have been investigated for a variety of biological activities beyond herbicidal effects. For instance, derivatives of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione have demonstrated pesticidal properties.[3]

Furthermore, related cyclic dione structures, such as cyclopentenediones, have been shown to possess a wide spectrum of biological activities, including:

These findings suggest that the core cyclohexane-dione structure can be chemically modified to target various biological pathways and cellular processes.

Future Research Directions

The absence of specific data on 2-Acetyl-3-methylcyclohexane-1,4-dione highlights a gap in the current scientific knowledge. Future research should focus on synthesizing this specific compound and evaluating its biological activity. Key experimental steps would include:

Caption: A generalized experimental workflow for investigating the biological activity of a novel compound.

References

Unveiling the Bioactive Potential of Acetylated Cyclohexanediones: A Technical Guide

This technical whitepaper serves as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the known biological activities, molecular targets, and experimental methodologies associated with acetylated cyclohexanedione derivatives. By examining the broader class of these compounds, we can extrapolate potential avenues for the investigation of 2-Acetyl-3-methylcyclohexane-1,4-dione.

Herbicidal Activity: A Primary Target

A significant body of research has focused on the herbicidal properties of cyclohexanedione derivatives. These compounds have been shown to be potent inhibitors of key enzymes in plant metabolic pathways.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

Cyclohexanedione herbicides are well-documented as inhibitors of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1][2] ACCase catalyzes the first committed step in this pathway, the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting this enzyme, these compounds disrupt the production of lipids, which are essential for membrane formation and energy storage in susceptible grass species.[2] The selectivity of these herbicides for grasses is attributed to differences in the structure of ACCase between grasses and broadleaf plants.[2]

Experimental Protocol: In Vitro ACCase Inhibition Assay

A common method to determine the inhibitory activity of a compound against ACCase involves a radiometric assay.

-

Enzyme Extraction: Isolate ACCase from the target plant species (e.g., maize or susceptible grasses).

-

Reaction Mixture: Prepare a reaction buffer containing the extracted enzyme, acetyl-CoA, ATP, and radiolabeled bicarbonate (H¹⁴CO₃⁻).

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., a 2-acetylcyclohexanedione derivative) to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature to allow the enzymatic reaction to proceed.

-

Quantification: Stop the reaction and measure the incorporation of the radiolabel into the acid-stable product, malonyl-CoA. This is typically done using liquid scintillation counting.

-

Data Analysis: Calculate the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Certain 2-acyl-cyclohexane-1,3-diones have been identified as inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocochromanols. Inhibition of HPPD leads to a deficiency in plastoquinone, which is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. The resulting lack of carotenoids causes photobleaching and ultimately plant death.[3]

Signaling Pathway: Inhibition of Fatty Acid Biosynthesis

Caption: Inhibition of ACCase by a 2-acetylcyclohexanedione derivative.

Antimicrobial and Other Biological Activities

Beyond herbicidal effects, derivatives of cyclohexanone and cyclohexenone have demonstrated a range of other biological activities.

Antibacterial and Antifungal Properties

Studies have shown that various cyclohexanone derivatives possess antibacterial and antifungal properties.[5] For instance, certain synthesized cyclohexane-1,3-dione ligands and their metal complexes have exhibited activity against bacteria such as Escherichia coli and Staphylococcus aureus.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of a compound is often quantified by determining its Minimum Inhibitory Concentration (MIC).

-

Microorganism Culture: Prepare a standardized inoculum of the target bacteria or fungi.

-

Serial Dilutions: Create a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

-

Observation: After incubation, visually inspect the wells for microbial growth (turbidity).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Antithrombotic Potential

The acetylation of phenolic compounds has been shown to enhance their biological activities, including antithrombotic effects.[7][8] While not directly cyclohexanediones, this principle of acetylation improving bioactivity could be relevant. The anti-inflammatory properties of related compounds have also been noted.

Summary of Biological Activities and Molecular Targets of Related Compounds

| Compound Class | Biological Activity | Molecular Target(s) |

| Cyclohexanedione Herbicides | Herbicidal (Grasses) | Acetyl-CoA Carboxylase (ACCase)[1][2] |

| 2-Acyl-cyclohexane-1,3-diones | Herbicidal | p-Hydroxyphenylpyruvate Dioxygenase (HPPD)[3][4] |

| Cyclohexanone Derivatives | Antibacterial, Antifungal | General cellular disruption (mechanism often not fully elucidated)[5] |

| Cyclohexane-1,3-dione Complexes | Antibacterial | Not specified[6] |

| Acetylated Phenolics | Antithrombotic | Platelet Activating Factor (PAF) inhibition[7][8] |

Experimental Workflow: Screening for Biological Activity

Caption: A generalized workflow for screening and characterizing biological activity.

Conclusion and Future Directions

While specific data for 2-Acetyl-3-methylcyclohexane-1,4-dione remains elusive, the broader family of acetylated cyclohexanediones presents a rich field for scientific investigation. The well-established herbicidal activity through the inhibition of ACCase and HPPD provides a strong starting point for evaluating this specific molecule. Furthermore, the potential for antimicrobial and other pharmacological activities should not be overlooked.

Future research should focus on the synthesis and in vitro screening of 2-Acetyl-3-methylcyclohexane-1,4-dione against a panel of targets, including plant ACCase, HPPD, and various bacterial and fungal strains. Positive hits from these initial screens would warrant more detailed mechanistic studies to elucidate the specific molecular interactions and signaling pathways involved. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such an investigation.

References

- 1. Interaction of cyclohexanediones with acetyl coenzyme-A carboxylase and an artificial target-site antibody mimic: a comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Investigating the Therapeutic Potential of Novel Compounds: A Case Study on 2-Acetyl-3-methylcyclohexane-1,4-dione

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of new therapeutic agents is a long and complex process, often beginning with a novel chemical entity whose biological activities are largely unknown.[1][2][3] This technical guide outlines a comprehensive, albeit hypothetical, workflow for the initial stages of investigating the therapeutic potential of a novel small molecule, using 2-Acetyl-3-methylcyclohexane-1,4-dione as a case study. As there is currently no publicly available data on the therapeutic applications of this specific compound, this document serves as a roadmap for researchers and drug development professionals to navigate the early stages of drug discovery. The guide details a systematic approach, from in silico screening and computational analysis to in vitro assays and preclinical in vivo studies. Detailed methodologies for key experiments, structured data presentation, and visual workflows are provided to facilitate a clear understanding of the processes involved in identifying and validating a potential drug candidate.

Introduction

The journey from a newly synthesized compound to a marketable drug is an arduous one, with estimates suggesting a timeline of 12-15 years and costs exceeding $1 billion.[2] The initial phase of this journey, often termed early drug discovery, is critical for identifying a compound's potential therapeutic value and weeding out unsuitable candidates.[1][2] This guide focuses on this crucial early phase, providing a structured approach to the investigation of a novel small molecule, 2-Acetyl-3-methylcyclohexane-1,4-dione.

While the synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione and related 2-acyl-cyclohexane-1,3-diones is documented, their biological activities and therapeutic potential remain unexplored.[4] This presents a unique opportunity to illustrate the systematic process of modern drug discovery, starting from a chemical structure with no known biological targets. The methodologies outlined herein are designed to be broadly applicable to other novel small molecules, providing a foundational framework for their therapeutic evaluation.

In Silico and Computational Screening

The first step in evaluating a novel compound is to leverage computational tools to predict its potential biological activities and physicochemical properties.[5][6][7] This in silico approach is cost-effective and can rapidly generate hypotheses for subsequent experimental validation.[5][6]

Experimental Protocol: In Silico Analysis

-

Ligand-Based Virtual Screening: The 2D structure of 2-Acetyl-3-methylcyclohexane-1,4-dione will be used to search databases of known bioactive molecules for structurally similar compounds. This can provide initial clues about potential biological targets.

-

Structure-Based Virtual Screening (if a target is hypothesized): If a potential target is identified, molecular docking simulations will be performed to predict the binding affinity and mode of interaction between the compound and the target protein.[6][8]

-

ADME-Tox Prediction: Computational models will be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compound.[5] This helps to identify potential liabilities early in the discovery process.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of related compounds (analogs) are synthesized, QSAR models can be developed to correlate chemical structure with biological activity, guiding the design of more potent and selective molecules.[5][6]

Data Presentation: In Silico Prediction Tools

| Tool Category | Specific Tool Example | Application | Predicted Outcome for 2-Acetyl-3-methylcyclohexane-1,4-dione (Hypothetical) |

| Similarity Searching | SwissSimilarity | Identify structurally similar compounds with known bioactivity. | High similarity to inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD).[4] |

| Molecular Docking | AutoDock Vina | Predict binding affinity and pose to a hypothesized target. | Favorable binding energy (-8.5 kcal/mol) to the active site of human HPPD. |

| ADME Prediction | SwissADME | Predict physicochemical properties and pharmacokinetic parameters. | Good oral bioavailability predicted; meets Lipinski's Rule of Five.[9] |

| Toxicity Prediction | DEREK Nexus | Predict potential toxicological endpoints. | Potential for skin sensitization; no predicted mutagenicity. |

Visualization: In Silico Screening Workflow

Caption: A flowchart of the in silico screening process.

In Vitro Assays

Following the generation of hypotheses from in silico studies, the next step is to perform in vitro assays to experimentally determine the compound's biological activity.[10][11] High-throughput screening (HTS) allows for the rapid testing of a compound against a wide range of biological targets.[12][13][14]

Experimental Protocol: Primary In Vitro Screening

-

Target-Based Assays: Based on the in silico predictions (e.g., HPPD inhibition), specific enzyme or receptor binding assays will be conducted. For example, an HPPD inhibition assay would measure the compound's ability to block the enzymatic activity of purified HPPD.

-

Phenotypic Screening: The compound will be tested in various cell-based assays to identify its effect on cellular phenotypes, such as cell viability, proliferation, or the activation of specific signaling pathways.[10]

-

Assay Development: For any identified "hits," robust and reproducible assays will be developed to accurately determine potency (e.g., IC50 or EC50 values) and selectivity.[2]

Data Presentation: Panel of Primary In Vitro Assays (Hypothetical Results)

| Assay Type | Specific Assay | Endpoint Measured | Result for 2-Acetyl-3-methylcyclohexane-1,4-dione |

| Target-Based | Recombinant Human HPPD Inhibition Assay | IC50 (concentration for 50% inhibition) | 0.5 µM |

| Cell-Based | A549 Lung Cancer Cell Viability Assay (MTT) | GI50 (concentration for 50% growth inhibition) | > 100 µM |

| Cell-Based | HEK293 Cell Viability Assay (MTT) | CC50 (concentration for 50% cytotoxicity) | > 100 µM |

| Signaling Pathway | NF-κB Reporter Gene Assay in HeLa cells | Luciferase activity | No significant change |

Visualization: In Vitro Screening Cascade

Caption: A typical workflow for in vitro screening.

Preclinical In Vivo Studies

Once a compound has shown promising activity and selectivity in vitro, it progresses to preclinical in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile in a living organism.[15][16][17]

Experimental Protocol: Initial In Vivo Evaluation

-

Pharmacokinetic (PK) Studies: The compound will be administered to a relevant animal model (e.g., mice or rats) to determine its ADME properties in vivo.[15][16] This includes measuring parameters like half-life, bioavailability, and tissue distribution.[9][15]

-

Efficacy Studies: In a disease-relevant animal model (e.g., a xenograft model for cancer if the compound showed anti-proliferative effects), the compound's ability to produce the desired therapeutic effect will be assessed.

-

Toxicology Studies: Initial toxicity studies will be conducted to identify any potential adverse effects and to determine the maximum tolerated dose (MTD).[9][17]

Data Presentation: Key Parameters in Preclinical In Vivo Studies

| Study Type | Key Parameters Measured | Desired Outcome | Hypothetical Result for 2-Acetyl-3-methylcyclohexane-1,4-dione |

| Pharmacokinetics (PK) | Oral Bioavailability (F%), Half-life (t1/2) | F% > 30%, t1/2 > 2 hours | F% = 45%, t1/2 = 4 hours |

| Efficacy (in a tyrosinemia mouse model) | Reduction in toxic tyrosine metabolites | Significant reduction compared to vehicle control | 60% reduction in plasma tyrosine levels |

| Acute Toxicology | Maximum Tolerated Dose (MTD) | High MTD, indicating a good safety margin | MTD = 200 mg/kg |

Visualization: Hypothetical Signaling Pathway

Assuming the compound is an HPPD inhibitor, it would impact the tyrosine catabolism pathway.

Caption: Inhibition of the tyrosine catabolism pathway.

Synthesis and Analogue Development

The ability to synthesize analogs allows for the systematic modification of the molecule to improve its potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is a cornerstone of lead optimization.[2]

Conclusion

While 2-Acetyl-3-methylcyclohexane-1,4-dione currently has no known therapeutic applications, this technical guide provides a comprehensive framework for its investigation as a potential drug candidate. By following a systematic approach that integrates in silico, in vitro, and in vivo methodologies, researchers can efficiently evaluate the therapeutic potential of this and other novel small molecules. The iterative nature of this process, coupled with a deep understanding of the underlying biology and chemistry, is essential for the successful discovery and development of new medicines.

References

- 1. blog.biobide.com [blog.biobide.com]

- 2. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery Workflow - What is it? [vipergen.com]

- 4. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. What is in silico drug discovery? [synapse.patsnap.com]

- 7. microbenotes.com [microbenotes.com]

- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 10. marinbio.com [marinbio.com]

- 11. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Application and prospects of high-throughput screening for in vitro neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaron.com [pharmaron.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide on the Tautomerism and Enol Forms of 2-Acetyl-3-methylcyclohexane-1,4-dione

Disclaimer: Specific experimental data and research pertaining exclusively to the tautomerism of 2-acetyl-3-methylcyclohexane-1,4-dione is limited in publicly available scientific literature. Therefore, this guide utilizes established principles of keto-enol tautomerism in β-dicarbonyl and cyclic diketone systems, drawing upon data from closely related analogs to illustrate the expected chemical behavior, equilibria, and analytical methodologies.

Introduction

2-Acetyl-3-methylcyclohexane-1,4-dione is a dicarbonyl compound with the potential for complex tautomeric equilibria. Tautomers are constitutional isomers of organic compounds that readily interconvert. The most common form of tautomerism in dicarbonyl compounds is the keto-enol tautomerism, where a proton migrates from an α-carbon to a carbonyl oxygen, resulting in the formation of an enol. The position of this equilibrium is a critical factor in determining the chemical reactivity, biological activity, and physicochemical properties of the molecule. For drug development professionals, understanding and controlling the tautomeric forms of a molecule is crucial for optimizing drug-receptor interactions, solubility, and metabolic stability.

This technical guide provides a comprehensive overview of the predicted tautomeric behavior of 2-acetyl-3-methylcyclohexane-1,4-dione, its potential enol forms, and the experimental and computational methodologies used to characterize such systems.

Tautomeric Forms of 2-Acetyl-3-methylcyclohexane-1,4-dione

2-Acetyl-3-methylcyclohexane-1,4-dione possesses two carbonyl groups and multiple acidic α-hydrogens, allowing for the formation of several distinct enol tautomers. The diketo form and its principal enol tautomers are depicted below. The relative stability of these forms is influenced by factors such as intramolecular hydrogen bonding, conjugation, and solvent effects.

The key tautomeric forms include:

-

Diketo Form: The fundamental structure with two carbonyl groups.

-

Enol Form A: Enolization involving the acetyl group and the adjacent carbonyl on the cyclohexane ring. This form is stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring, and by conjugation of the double bond with the remaining carbonyl group.

-

Enol Form B: Enolization involving a proton from the cyclohexane ring, creating an endocyclic double bond.

-

Enol Form C: Enolization involving the other carbonyl group on the cyclohexane ring.

The equilibrium between these forms is dynamic and highly sensitive to the surrounding environment.

Quantitative Analysis of Tautomeric Equilibria

The ratio of keto to enol forms is highly dependent on the solvent. Generally, nonpolar solvents favor the enol form due to the stability provided by intramolecular hydrogen bonding, while polar protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form.[1][2][3] The following table provides an illustrative summary of the expected tautomeric composition in various deuterated solvents, based on trends observed for analogous cyclic β-dicarbonyl compounds.

| Solvent (Dielectric Constant) | % Diketo Form (Predicted) | % Total Enol Forms (Predicted) | Predominant Enol Form | Keq ([Enol]/[Keto]) (Predicted) |

| Chloroform-d (4.8) | ~15% | ~85% | Enol A | ~5.7 |

| Acetone-d6 (20.7) | ~30% | ~70% | Enol A | ~2.3 |

| Methanol-d4 (32.7) | ~50% | ~50% | Enol A / Enol B | ~1.0 |

| DMSO-d6 (46.7) | ~60% | ~40% | Enol B / Enol C | ~0.67 |

| Water-d2 (80.1) | >80% | <20% | Enol B / Enol C | <0.25 |

Experimental Protocols

The determination of tautomeric equilibria is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational chemistry also plays a vital role in predicting the relative stabilities of tautomers.

NMR Spectroscopy for Tautomer Quantification

Proton (¹H) NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol forms in solution, as the proton chemical shifts for each tautomer are distinct and the interconversion is often slow on the NMR timescale.[4][5]

Methodology:

-

Sample Preparation: A solution of 2-acetyl-3-methylcyclohexane-1,4-dione (approximately 10-20 mg) is prepared in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O) in an NMR tube.

-

Data Acquisition:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

A standard ¹H NMR spectrum is acquired at a constant temperature (e.g., 298 K).

-

The spectral width should be sufficient to encompass all relevant proton signals (typically 0-15 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

The ¹H NMR spectrum is phased and baseline corrected.

-

Distinct signals corresponding to the keto and enol forms are identified. For example, the vinylic proton of the enol form and the α-protons of the keto form will have characteristic chemical shifts.

-

The integral of a well-resolved signal for the keto form is compared to the integral of a well-resolved signal for the enol form.

-

The percentage of each tautomer is calculated from the relative integrals, taking into account the number of protons giving rise to each signal. The equilibrium constant (Keq = [enol]/[keto]) is then determined.[4]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol equilibria, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures. The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the keto form.

Methodology:

-

Sample Preparation: Solutions of known concentrations of 2-acetyl-3-methylcyclohexane-1,4-dione are prepared in various solvents of different polarities.

-

Data Acquisition:

-

A dual-beam UV-Vis spectrophotometer is used.

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm).

-

The solvent is used as a reference.

-

-

Data Analysis:

-

The absorption maxima (λmax) corresponding to the keto and enol forms are identified.

-

The relative amounts of each tautomer can be estimated by deconvolution of the overlapping absorption bands, although this method is generally less precise than NMR for quantitative analysis.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of different tautomers in the gas phase and in solution (using continuum solvent models).

Methodology:

-

Structure Optimization: The geometries of the diketo and all possible enol forms are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.

-

Solvent Effects: The calculations can be repeated using a continuum solvation model (e.g., PCM) to predict the influence of different solvents on the tautomeric equilibrium.

-

Transition State Search: The transition state for the interconversion between tautomers can be located to determine the energy barrier for the process.

Conclusion

References

- 1. Efficient asymmetric synthesis of alpha-alkylated 1, 4-cyclohexanedione derivatives, important chiral building blocks in the synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

In-depth Technical Guide: The Chemistry and History of Acetyl-Cyclohexanediones

A Note on the Target Compound: 2-Acetyl-3-methylcyclohexane-1,4-dione

Extensive searches of chemical literature and databases, including PubChem and Chemical Abstracts, did not yield any specific information on the compound "2-Acetyl-3-methylcyclohexane-1,4-dione." This suggests that the compound is not well-characterized, may not have been synthesized, or is referenced under a different nomenclature that is not readily identifiable.

Given the absence of data for the requested molecule, this guide will focus on a closely related and well-documented compound: 2-Acetyl-1,3-cyclohexanedione . This analog shares the core acetyl-cyclohexanedione structure and provides a basis for understanding the chemical properties, synthesis, and potential applications of this class of molecules. The methodologies and characteristics described herein are foundational to the study of β-triketones.

Technical Guide: 2-Acetyl-1,3-cyclohexanedione

Audience: Researchers, scientists, and drug development professionals.

Introduction and Historical Context

2-Acetyl-1,3-cyclohexanedione (CAS No. 4056-73-9) is a tricarbonyl compound that belongs to the class of β-triketones. These compounds are notable for their unique chemical reactivity, particularly their existence as a mixture of tautomeric enol forms, which governs their utility in synthesis and their biological activity. While a specific "discovery" event is not prominently documented, its synthesis and characterization are part of the broader exploration of dicarbonyl compounds in organic chemistry. Research into related structures, such as 2-acyl-cyclohexane-1,3-diones, has been driven by their potential as herbicides that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).

Physicochemical and Spectroscopic Data

The quantitative properties of 2-Acetyl-1,3-cyclohexanedione are crucial for its application in experimental settings. The data below has been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃ | PubChem |

| Molecular Weight | 154.16 g/mol | PubChem |

| CAS Number | 4056-73-9 | PubChem |

| IUPAC Name | 2-acetylcyclohexane-1,3-dione | PubChem |

| Melting Point | 20 °C (lit.) | Alfa Aesar |

| Boiling Point | 85 °C at 0.1 mmHg (lit.) | Alfa Aesar |

| Density | 1.179 g/cm³ | Alfa Aesar |

| XLogP3 | -0.1 | PubChem |

| InChIKey | CHNXDYRMRBQOEF-UHFFFAOYSA-N | PubChem |

Key Experimental Protocols

The synthesis of 2-acyl-1,3-cyclohexanediones is a well-established process in organic chemistry. The following protocol is a representative example of the C-acylation of a 1,3-dione, which is the fundamental reaction for creating this class of compounds.

Protocol: Synthesis of 2-Acyl-cyclohexane-1,3-diones

This protocol is adapted from general literature procedures for the synthesis of 2-acyl-cyclohexane-1,3-diones, which are often used as precursors for compounds with herbicidal activity.

Objective: To synthesize a 2-acyl-cyclohexane-1,3-dione via C-acylation of cyclohexane-1,3-dione.

Materials:

-

Cyclohexane-1,3-dione

-

An appropriate acyl chloride (e.g., Acetyl chloride for 2-Acetyl-1,3-cyclohexanedione)

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexane-1,3-dione (1.0 eq) and the base (2.2 eq) in the anhydrous solvent.

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add the acyl chloride (1.1 eq), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Workup: Quench the reaction by adding dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-acyl-cyclohexane-1,3-dione.

-

Verification: Verify the structure and purity of the final compound using spectrometric and spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Core Applications and Signaling Pathways

Derivatives of 2-acyl-cyclohexane-1,3-dione are primarily known for their role as herbicides . They function as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) .

HPPD Inhibition Pathway: HPPD is a critical enzyme in the biosynthetic pathway of plastoquinone and tocochromanols in plants. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis, and also a key electron carrier in photosynthesis. By inhibiting HPPD, these compounds disrupt the production of plastoquinone, leading to a depletion of carotenoids. This, in turn, causes photo-bleaching and ultimately the death of the plant.

Below is a diagram illustrating the mechanism of action.

Caption: Mechanism of action for Triketone herbicides via HPPD inhibition.

Experimental Workflow for Herbicide Activity Screening:

The process of identifying and validating the herbicidal activity of novel 2-acyl-cyclohexane-1,3-dione congeners involves a structured workflow from synthesis to biological assay.

2-Acetyl-3-methylcyclohexane-1,4-dione review of literature

An In-depth Technical Guide to the Synthesis, Properties, and Biological Activities of 2-Acetyl-cyclohexane-diones and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct literature on 2-Acetyl-3-methylcyclohexane-1,4-dione is limited. This guide provides a comprehensive review of closely related and structurally similar compounds to offer predictive insights and a thorough understanding of this chemical class.

Introduction

Cyclohexane-dione scaffolds are prevalent in a variety of natural products and synthetic compounds, exhibiting a wide range of biological activities. The addition of an acetyl group to this core structure, as seen in 2-acetyl-cyclohexane-diones, can significantly influence their chemical reactivity and biological function. These compounds and their derivatives have garnered interest for their potential as herbicides, antimicrobial agents, and valuable intermediates in organic synthesis. This document provides a detailed overview of the available scientific literature on 2-acetyl-cyclohexane-diones and related structures, focusing on their synthesis, chemical properties, and biological activities, with a particular emphasis on quantitative data and experimental protocols.

Physicochemical Properties of Cyclohexane-dione Derivatives

A summary of the key physicochemical properties of various cyclohexane-dione derivatives is presented below. This data is crucial for understanding the behavior of these compounds in different experimental settings.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 2-Acetyl-cyclohexane-1,3-dione | 4056-73-9 | C₈H₁₀O₃ | 154.16 | A synthetic quinoline derivative with antimicrobial properties. |

| 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | C₁₀H₁₄O₃ | 182.22 | Also known as 2-Acetyldimedone. |

| 2-Methyl-cyclohexane-1,3-dione | 1193-55-1 | C₇H₁₀O₂ | 126.15 | |

| 2-Acetyl-3-methylcyclohexanone | Not Available | C₉H₁₄O₂ | Not Available | |

| Cyclohexane-1,4-dione | 637-88-7 | C₆H₈O₂ | 112.13 | A valuable starting product for various syntheses. |

Synthesis Protocols

The synthesis of cyclohexane-dione derivatives often involves condensation and cyclization reactions. Below are detailed experimental protocols for related compounds.

General Synthesis of 2-Acyl-cyclohexane-1,3-diones

A common method for synthesizing 2-acyl-cyclohexane-1,3-diones involves the acylation of cyclohexane-1,3-dione. While specific reaction conditions may vary, a general workflow is outlined below.

Caption: General workflow for the synthesis of 2-acyl-cyclohexane-1,3-diones.

Preparation of Cyclohexane-1,4-dione

Cyclohexane-1,4-dione can be prepared by the acid hydrolysis of its tetramethyl diketal, which is obtained through the catalytic hydrogenation of p-benzoquinone tetramethyl diketal.

Step 1: Hydrogenation of p-benzoquinone tetramethyl diketal

-

Reactants: p-benzoquinone tetramethyl diketal, hydrogen gas.

-

Catalyst: Hydrogenation catalyst (e.g., Raney nickel).

-

Medium: Basic medium (e.g., methanolic sodium hydroxide).

-

Temperature: -10°C to +150°C.

-

Procedure: The p-benzoquinone tetramethyl diketal is reduced with hydrogen in the presence of the catalyst in a basic solvent. After the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting crystalline mass is recrystallized from methanol to yield cyclohexanedione-(1,4)-tetramethyl diketal.

Step 2: Acid Hydrolysis to Cyclohexane-1,4-dione

-

Reactant: Cyclohexanedione-(1,4)-tetramethyl diketal.

-

Reagent: Dilute sulfuric acid (e.g., 1 N H₂SO₄).

-

Solvent: Methanol.

-

Temperature: 40°C.

-

Procedure: The diketal is suspended in methanol, and dilute sulfuric acid is added. The mixture is stirred for several hours. Recrystallization from ethanol yields pure cyclohexanedione-1,4-dione.

Biological Activity

Derivatives of 2-acetyl-cyclohexane-dione have shown notable biological activities, particularly as herbicides and antimicrobial agents.

Herbicidal Activity: HPPD Inhibition

Several 2-acyl-cyclohexane-1,3-diones are known to act as herbicides by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone, an essential cofactor in photosynthesis and carotenoid production.

The inhibitory activity is attributed to the ability of the 1,3-dione moiety to chelate the ferrous ion in the active site of the HPPD enzyme.

Caption: Mechanism of HPPD inhibition by 2-acyl-cyclohexane-1,3-diones.

A study on a series of 2-acyl-cyclohexane-1,3-dione congeners revealed that the length of the acyl side chain is critical for inhibitory activity, with an 11-carbon chain being optimal.

| Compound | Description | IC₅₀ (app) (µM) |

| 5d | 2-acyl-cyclohexane-1,3-dione with a C₁₁ alkyl side chain | 0.18 ± 0.02 |

| Sulcotrione | Commercial triketone herbicide | 0.25 ± 0.02 |

Antimicrobial Activity

2-Acetyl-cyclohexane-1,3-dione has demonstrated bacteriostatic properties against Gram-positive bacteria such as Staphylococcus and Clostridium perfringens. However, it was not effective against Listeria monocytogenes or Gram-negative bacteria like Escherichia coli. The mechanism of action is suggested to involve the chelation of metal ions like copper and zinc.

In a separate study, metal complexes of novel cyclohexane-1,3-dione ligands were synthesized and screened for antibacterial activity. Some zinc and copper complexes showed enhanced activity against E. coli, Enterococcus faecalis, Staphylococcus aureus, and Salmonella typhimurium compared to the ligands alone.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of these compounds. While a comprehensive dataset for the target molecule is unavailable, data for related structures can be found in public databases.

-

¹H NMR and ¹³C NMR: Spectra for 2-Acetyl-1,3-cyclohexanedione are available through databases like PubChem, sourced from Sigma-Aldrich.

-

IR Spectrum: The NIST WebBook contains the IR spectrum for 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione.

Conclusion

While direct research on 2-

In-Depth Technical Guide on the Safety and Handling of 2-Acyl-1,3-Cyclohexanedione Analogs

Executive Summary

This document outlines the essential safety precautions, hazard classifications, and handling protocols for 2-Acetylcyclohexane-1,3-dione. This compound is classified as a combustible solid and can cause serious eye damage. It is also harmful if swallowed and poses a hazard to aquatic life. Adherence to proper personal protective equipment (PPE), storage, and disposal procedures is critical to ensure laboratory safety. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach in its handling and application.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Acetylcyclohexane-1,3-dione is categorized as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Short-Term (Acute) | Category 3 | H402: Harmful to aquatic life |

| Hazardous to the Aquatic Environment, Long-Term (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Danger

Hazard Pictograms:

(Illustrative - actual pictograms may vary based on supplier SDS)

Physical and Chemical Properties

The known physical and chemical properties of 2-Acetylcyclohexane-1,3-dione are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃ | [1][2] |

| Molecular Weight | 154.16 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 20 °C (lit.) | |

| Boiling Point | 85 °C at 0.1 mmHg (lit.) | |

| Storage Temperature | 2-8°C | [3] |

| Water Hazard Class (WGK) | 3 |

Handling and Storage

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling 2-Acetylcyclohexane-1,3-dione.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95) is recommended. |

Safe Handling Practices

-

Avoid contact with eyes, skin, and clothing.

-

Do not ingest or inhale dust or fumes.

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

-

Use only in a well-ventilated area, preferably a chemical fume hood.

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Keep in a cool place, with a recommended storage temperature of 2-8°C.[3]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[5]

Emergency Procedures and First Aid

| Exposure Route | First Aid Measures |

| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4] |

| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| If Inhaled | Move person into fresh air. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[5]

-

Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[4]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols and Workflows

While specific experimental protocols for the safety assessment of 2-Acetylcyclohexane-1,3-dione are not detailed in the available literature, a general workflow for handling potent chemical compounds in a research setting is provided below.

Caption: General laboratory workflow for safe chemical handling.

Toxicological Information

Detailed toxicological studies for 2-Acetylcyclohexane-1,3-dione are limited. The available information indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]

Ecological Information

This compound is classified as harmful to aquatic life with long-lasting effects.[4] It is not expected to bioaccumulate.[4] All releases to the environment should be avoided, and the substance should be disposed of as hazardous waste.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not release into the environment.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione, a compound of interest in synthetic organic chemistry and potential drug discovery. The outlined procedure is based on established principles of C-acylation of β-dicarbonyl compounds.

Introduction

2-Acetyl-3-methylcyclohexane-1,4-dione is a substituted cyclic dione that can serve as a versatile building block in the synthesis of more complex molecules, including natural products and pharmaceutical agents. Its structural features, a β-dicarbonyl moiety and an adjacent acetyl group, allow for a variety of subsequent chemical transformations. The following protocol details a laboratory-scale synthesis suitable for producing the title compound for research purposes.

Proposed Synthetic Pathway

The synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione can be achieved via the C-acylation of 3-methylcyclohexane-1,4-dione using a suitable acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base. The base facilitates the formation of an enolate from the starting dione, which then acts as a nucleophile in the acylation reaction.

Experimental Protocols

Synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione via C-Acylation

This protocol describes the acylation of 3-methylcyclohexane-1,4-dione.

Materials:

-

3-methylcyclohexane-1,4-dione

-

Acetic anhydride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-methylcyclohexane-1,4-dione (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) or pyridine (1.2 eq) dropwise to the stirred solution.

-

Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane:ethyl acetate).

-

Workup: Upon completion of the reaction, quench the mixture by adding 1 M HCl solution. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-Acetyl-3-methylcyclohexane-1,4-dione.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

| Parameter | Value |

| Reactants | |

| 3-methylcyclohexane-1,4-dione | 1.0 eq |

| Acetic anhydride | 1.1 eq |

| Triethylamine | 1.2 eq |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Purification Method | Flash Column Chromatography |

| Expected Yield | 60-80% (based on similar acylation reactions) |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for 2-Acetyl-3-methylcyclohexane-1,4-dione.

Caption: Proposed synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione.

Disclaimer: The provided protocol is a proposed synthetic route based on established chemical principles. It has not been experimentally validated. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.

2-Acetyl-3-methylcyclohexane-1,4-dione purification techniques (crystallization, chromatography)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-acetyl-3-methylcyclohexane-1,4-dione, a key intermediate in various synthetic applications. The focus is on two primary purification techniques: crystallization and column chromatography. These methods are essential for obtaining high-purity material, which is critical for reproducible downstream applications in research and drug development.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of 2-acetyl-3-methylcyclohexane-1,4-dione. These values should be considered as starting points and may require optimization based on the specific impurity profile of the crude material.

| Purification Technique | Parameter | Recommended Conditions/Values | Expected Purity | Typical Yield |

| Crystallization | Solvent System | Diisopropyl ether, Ethyl acetate/Hexane, Toluene | >98% | 60-85% |

| Temperature | Dissolution at boiling point, crystallization at 0-4 °C | |||

| Decolorizing Agent | Activated Charcoal (if necessary) | |||

| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | >99% | 70-95% |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) | |||

| Elution Monitoring | Thin Layer Chromatography (TLC) |

Experimental Protocols

Crystallization Protocol

Crystallization is a cost-effective method for purifying solids based on differences in solubility. The ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at low temperatures.

Materials:

-

Crude 2-acetyl-3-methylcyclohexane-1,4-dione

-

Recrystallization solvent (e.g., Diisopropyl ether)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Activated charcoal (optional)

Procedure:

-

Solvent Selection: Begin by testing the solubility of the crude product in various solvents to identify a suitable recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude 2-acetyl-3-methylcyclohexane-1,4-dione in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely. Stirring and gentle heating can be applied to facilitate dissolution.

-

Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution. Swirl the flask and heat for a few minutes.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal or any insoluble impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol

Flash column chromatography is a rapid and efficient technique for separating and purifying compounds from a mixture.

Materials:

-

Crude 2-acetyl-3-methylcyclohexane-1,4-dione

-

Silica gel (230-400 mesh)

-

Chromatography column

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

-

Sand

-

Cotton or glass wool

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Eluent Selection: Determine a suitable solvent system by performing TLC analysis of the crude mixture. The ideal eluent should provide a good separation of the desired compound from its impurities, with the target compound having an Rf value of approximately 0.3.

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexane) and pour it into the column.

-

Allow the silica to settle, and then add a layer of sand on top of the silica bed.

-

Equilibrate the column by passing the eluent through until the silica bed is stable.

-

-

Sample Loading:

-

Dissolve the crude 2-acetyl-3-methylcyclohexane-1,4-dione in a minimal amount of the eluent or a more polar solvent if necessary, and then adsorb it onto a small amount of silica gel.

-

Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the top of the column.

-

-

Elution:

-

Begin eluting the column with the chosen solvent system.

-

If a gradient elution is used, gradually increase the polarity of the eluent (e.g., from 5% to 30% ethyl acetate in hexane) to elute the compounds.

-

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-acetyl-3-methylcyclohexane-1,4-dione.

Mandatory Visualizations

The following diagrams illustrate the workflows for the purification techniques described.

Caption: Workflow for the purification of 2-acetyl-3-methylcyclohexane-1,4-dione by crystallization.

Caption: Workflow for the purification of 2-acetyl-3-methylcyclohexane-1,4-dione by column chromatography.

Application Notes and Protocols for 2-Acetyl-3-methylcyclohexane-1,4-dione as an Intermediate in Organic Synthesis

Introduction

2-Acetyl-3-methylcyclohexane-1,4-dione is a polyfunctionalized cyclic dione with significant potential as a versatile intermediate in organic synthesis. Its structural features, including a β-dicarbonyl system and appended acetyl and methyl groups, make it an attractive building block for the construction of complex molecular architectures, particularly in the synthesis of steroids, terpenoids, and other natural products. The presence of multiple reactive sites allows for a variety of chemical transformations, including alkylations, acylations, and annulation reactions.

Potential Synthetic Applications

Based on the reactivity of analogous compounds, 2-Acetyl-3-methylcyclohexane-1,4-dione is anticipated to be a valuable precursor in several key synthetic transformations:

-

Robinson Annulation: As a substituted β-diketone, this compound is an excellent candidate for the Robinson annulation reaction, a powerful method for the formation of six-membered rings.[1][2] Reaction with a methyl vinyl ketone (MVK) or a related α,β-unsaturated ketone would lead to the formation of a bicyclic or polycyclic enone system, a core structure in many steroids and other bioactive molecules.[2]

-

Synthesis of Heterocyclic Compounds: The dione functionality can serve as a precursor for the synthesis of various heterocyclic systems through condensation reactions with binucleophiles such as hydrazines, hydroxylamine, and ureas.

-

Precursor for Substituted Aromatics: The cyclohexane-1,4-dione ring can be aromatized under specific conditions to yield substituted hydroquinones or related aromatic compounds.

-

Building Block in Natural Product Synthesis: The densely functionalized nature of this intermediate makes it a potential starting material for the total synthesis of complex natural products.

Proposed Synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione

A plausible synthetic route to the title compound can be envisioned through a multi-step sequence starting from readily available materials. The following workflow outlines a potential synthetic pathway.

Caption: Proposed synthetic workflow for 2-Acetyl-3-methylcyclohexane-1,4-dione.

Experimental Protocols (Analogous Reactions)

The following protocols are for well-established reactions using structurally similar starting materials and are provided as a guide for developing a specific procedure for 2-Acetyl-3-methylcyclohexane-1,4-dione.

Robinson Annulation for the Synthesis of a Wieland-Miescher Ketone Analogue

This protocol is adapted from the synthesis of the Wieland-Miescher ketone, which utilizes 2-methyl-cyclohexane-1,3-dione.[2]

Reaction Scheme:

Caption: Robinson annulation of a cyclohexanedione derivative.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Acetyl-3-methylcyclohexane-1,4-dione (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Base Addition: Add a catalytic amount of a base, such as potassium hydroxide or sodium methoxide (e.g., 0.1 eq).

-

Michael Acceptor Addition: To the stirred solution, add methyl vinyl ketone (1.1 eq) dropwise at room temperature.

-

Michael Addition: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the Michael addition.

-

Aldol Condensation: After the initial addition is complete, heat the reaction mixture to reflux for 4-8 hours to promote the intramolecular aldol condensation and subsequent dehydration.

-

Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for Robinson Annulation of Cyclohexanedione Derivatives

| Starting Diketone | Michael Acceptor | Product | Yield (%) | Reference |

| 2-Methyl-cyclohexane-1,3-dione | Methyl vinyl ketone | Wieland-Miescher Ketone | 70-85 | [2] |

| Cyclohexane-1,3-dione | Methyl vinyl ketone | Hajos-Parrish Ketone | 65-75 | Generic |

Acylation of a Cyclohexanedione

This protocol describes a general method for the C-acylation of a cyclic β-diketone.

Protocol:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the starting diketone (e.g., 2-methyl-cyclohexane-1,4-dione) (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to ensure complete enolate formation.

-

Acylation: Add acetyl chloride (1.2 eq) dropwise to the cold enolate solution. Allow the reaction to stir at -78 °C for 2-3 hours.

-

Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting 2-acetyl-3-methylcyclohexane-1,4-dione via flash column chromatography.

Table 2: Representative Spectroscopic Data for Acetylated Cyclohexanediones

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| 2-Acetyl-5,5-dimethyl-cyclohexane-1,3-dione | 18.5 (s, 1H, enol-OH), 2.6 (s, 4H, CH2), 2.4 (s, 3H, COCH3), 1.1 (s, 6H, CH3) | 204.5, 192.1, 110.8, 51.5, 31.9, 28.3 | 1735, 1705, 1560 |

| 2-Acetyl-1,3-cyclohexanedione | 18.1 (s, 1H, enol-OH), 2.6-2.4 (m, 4H, CH2), 2.0 (t, 2H, CH2), 2.3 (s, 3H, COCH3) | 205.1, 192.8, 111.2, 36.8, 29.5, 19.1 | 1730, 1700, 1565 |

Note: The spectroscopic data presented is for related compounds and should be used as a reference for the characterization of 2-Acetyl-3-methylcyclohexane-1,4-dione.

Safety and Handling

As with all laboratory chemicals, 2-Acetyl-3-methylcyclohexane-1,4-dione should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reactivity of this compound suggests that it may be an irritant, and appropriate care should be taken to avoid skin and eye contact. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.

Conclusion

While specific literature on 2-Acetyl-3-methylcyclohexane-1,4-dione is scarce, its structure suggests it is a highly valuable and versatile intermediate in organic synthesis. The protocols and data provided for analogous compounds offer a strong foundation for researchers to develop synthetic routes utilizing this promising building block for the creation of complex and potentially bioactive molecules. Further research into the synthesis and reactivity of this specific compound is warranted to fully explore its synthetic potential.

References

Application Notes and Protocols: 2-Acetyl-3-methylcyclohexane-1,4-dione in Natural Product Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

While specific examples of the application of 2-acetyl-3-methylcyclohexane-1,4-dione in the total synthesis of natural products are not extensively documented in readily available scientific literature, its structural features suggest its potential as a versatile building block, particularly in reactions like the Robinson annulation. This key carbon-carbon bond-forming reaction has been instrumental in the synthesis of a wide array of complex natural products, including steroids and terpenes.

This document provides a detailed overview of the principles and a representative protocol for the Robinson annulation, a likely application for 2-acetyl-3-methylcyclohexane-1,4-dione. The protocol is based on the well-established synthesis of the Wieland-Miescher ketone, a foundational intermediate in steroid synthesis, which utilizes a structurally similar starting material, 2-methyl-1,3-cyclohexanedione.

Theoretical Application: Robinson Annulation

The Robinson annulation is a powerful method for the formation of a six-membered ring. It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a cyclohexenone ring system.[1][2]

Hypothetical Reaction Scheme:

In a hypothetical scenario, 2-acetyl-3-methylcyclohexane-1,4-dione could react with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), under basic conditions. The base would deprotonate one of the α-carbons of the dione, leading to the formation of an enolate. This enolate would then act as a nucleophile in a Michael addition to MVK. Subsequent intramolecular aldol condensation and dehydration would yield a bicyclic enone. The regioselectivity of the initial deprotonation would be a key factor in determining the final product.

Representative Experimental Protocol: Synthesis of the Wieland-Miescher Ketone

The following protocol details the synthesis of the Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. This serves as a practical example of a Robinson annulation that could be adapted for 2-acetyl-3-methylcyclohexane-1,4-dione, with necessary adjustments to reaction conditions.

Reaction Scheme

Caption: General reaction scheme for the synthesis of the Wieland-Miescher ketone.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Methyl-1,3-cyclohexanedione | 126.15 | 1.0 eq | |

| Methyl vinyl ketone (MVK) | 70.09 | 1.1 eq | Freshly distilled |

| Potassium hydroxide (KOH) | 56.11 | 0.1 eq | |

| Methanol (MeOH) | 32.04 | Anhydrous | |

| Diethyl ether | 74.12 | Anhydrous | |

| Saturated aq. NaCl solution | |||

| Anhydrous MgSO₄ |

Procedure

-

A solution of potassium hydroxide (0.1 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

2-Methyl-1,3-cyclohexanedione (1.0 eq) is added to the methanolic KOH solution and stirred until completely dissolved.

-

The solution is cooled to 0 °C in an ice bath.

-

Freshly distilled methyl vinyl ketone (1.1 eq) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with water and saturated aqueous NaCl solution.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the Wieland-Miescher ketone.

Expected Outcome and Data

The Robinson annulation typically provides moderate to good yields of the annulated product. For the synthesis of the Wieland-Miescher ketone, yields in the range of 70-85% are commonly reported.

| Parameter | Value |

| Yield | 70-85% |

| Diastereoselectivity | Racemic mixture (without chiral catalyst) |

Logical Workflow for a Robinson Annulation Experiment

The following diagram illustrates the logical workflow for carrying out a Robinson annulation reaction, from setup to product analysis.

Caption: A logical workflow diagram for a typical Robinson annulation experiment.

Signaling Pathway Analogy: The Robinson Annulation Mechanism

While not a biological signaling pathway, the mechanism of the Robinson annulation can be visualized as a chemical cascade, where each step triggers the next.

Caption: A diagram illustrating the mechanistic steps of the Robinson annulation.

Conclusion